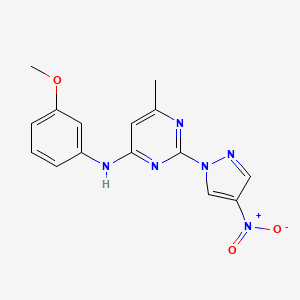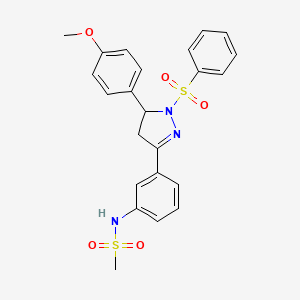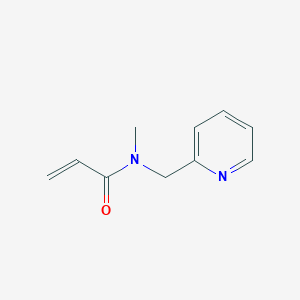
N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research. This compound is a pyrimidine derivative that has been synthesized using various methods. The compound has been studied extensively for its potential applications in the field of medicine and drug discovery. In
科学的研究の応用
N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has been studied extensively for its potential applications in the field of medicine and drug discovery. The compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, including tyrosine kinases, protein kinases, and G protein-coupled receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of various enzymes and receptors, which are involved in the regulation of various cellular processes. The compound has been found to exhibit potent inhibitory activity against tyrosine kinases, which are involved in the regulation of cell growth and proliferation. The compound has also been found to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes, including cell cycle progression, apoptosis, and gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes and receptors, which are involved in the regulation of various cellular processes. The compound has also been found to exhibit potent anti-inflammatory and anti-cancer activity. The compound has been found to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies.
実験室実験の利点と制限
N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and the methods used have been optimized to produce high yields of the compound. The compound has also been found to exhibit potent inhibitory activity against various enzymes and receptors, which makes it a promising candidate for the development of new drugs. However, the compound has some limitations, including its limited solubility in aqueous solutions, which makes it difficult to use in some experiments.
将来の方向性
There are several future directions for the study of N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine. One direction is to explore the potential applications of the compound in the treatment of other diseases, including neurological disorders and infectious diseases. Another direction is to investigate the mechanism of action of the compound in more detail, to gain a better understanding of how it inhibits the activity of various enzymes and receptors. Additionally, further studies are needed to optimize the synthesis methods used to produce the compound and to develop new methods for the synthesis of related compounds with improved properties.
合成法
The synthesis of N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has been achieved using various methods. One of the most common methods involves the reaction of 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine with 3-methoxyaniline in the presence of a catalyst. Another method involves the reaction of 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine with 3-methoxybenzaldehyde in the presence of a reducing agent. The synthesis of this compound has been reported in several scientific journals, and the methods used have been optimized to produce high yields of the compound.
特性
IUPAC Name |
N-(3-methoxyphenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-10-6-14(18-11-4-3-5-13(7-11)24-2)19-15(17-10)20-9-12(8-16-20)21(22)23/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZYKXVPIOXLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2476799.png)
![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2476801.png)


![N-(4-Methylsulfonylphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2476809.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2476811.png)
![4-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2476812.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2476814.png)
![5-(2-Fluorophenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2476815.png)
![3-isobutyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476817.png)
